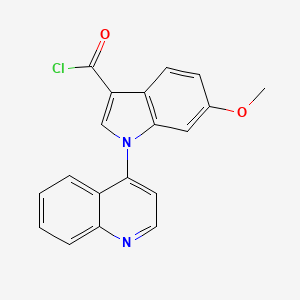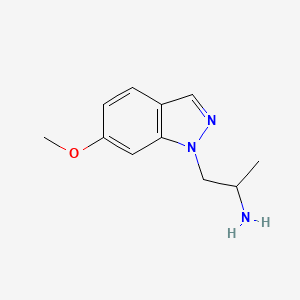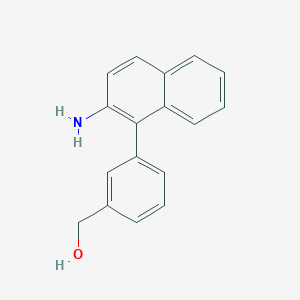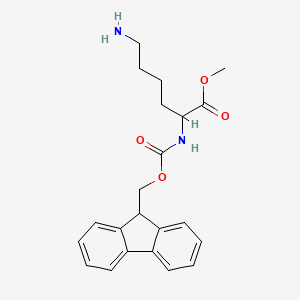
3-bromo-N-(2-cyanoethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(2-cyanoethyl)benzenesulfonamide: is an organic compound characterized by the presence of a bromine atom, a cyano group, and a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(2-cyanoethyl)benzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with 2-cyanoethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-N-(2-cyanoethyl)benzenesulfonamide can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 3-amino-N-(2-cyano-ethyl)-benzenesulfonamide.
Oxidation: Formation of 3-bromo-N-(2-cyano-ethyl)-benzenesulfonic acid.
Applications De Recherche Scientifique
Chemistry: 3-bromo-N-(2-cyanoethyl)benzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of sulfonamide derivatives on biological systems. It may also be used in the development of new drugs targeting specific enzymes or receptors.
Medicine: The compound’s sulfonamide group is of particular interest in medicinal chemistry for the development of antibacterial and antifungal agents. Its derivatives may exhibit activity against a range of pathogens.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(2-cyanoethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes in pathogens, leading to their death or reduced virulence.
Comparaison Avec Des Composés Similaires
- 3-Bromo-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)benzamide
- 3-Bromo-N’-(2-cyanoethyl)benzohydrazide
- 3-bromo-N’-(2-cyanoethyl)benzenecarbohydrazide
Comparison: Compared to these similar compounds, 3-bromo-N-(2-cyanoethyl)benzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The sulfonamide group can enhance the compound’s solubility and reactivity, making it more versatile for various applications.
Propriétés
Formule moléculaire |
C9H9BrN2O2S |
|---|---|
Poids moléculaire |
289.15 g/mol |
Nom IUPAC |
3-bromo-N-(2-cyanoethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H9BrN2O2S/c10-8-3-1-4-9(7-8)15(13,14)12-6-2-5-11/h1,3-4,7,12H,2,6H2 |
Clé InChI |
BQJYNEHFPJULFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCCC#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
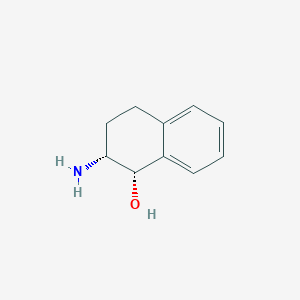

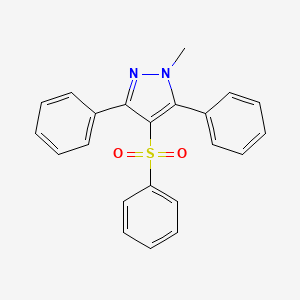
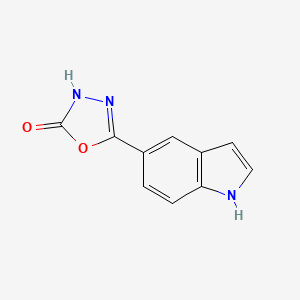

![methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate](/img/structure/B8582477.png)
